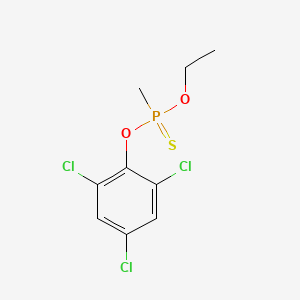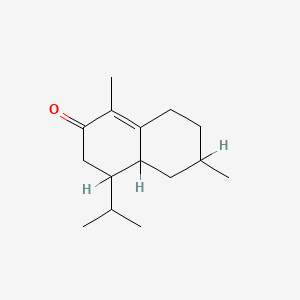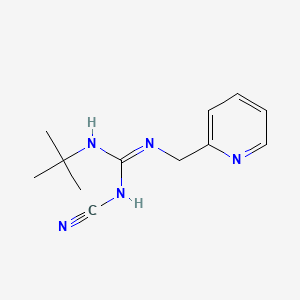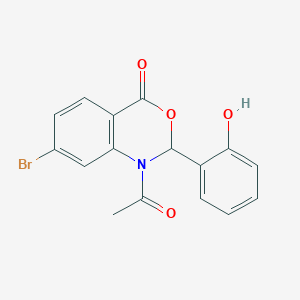
1-acetyl-7-bromo-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-7-bromo-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the benzoxazinone family, characterized by a benzene ring fused with an oxazine ring. The presence of acetyl, bromo, and hydroxyphenyl groups further enhances its chemical reactivity and potential utility.
Méthodes De Préparation
The synthesis of 1-acetyl-7-bromo-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazinone core.
Acetylation: The acetyl group is introduced via acetylation reactions, often using acetic anhydride or acetyl chloride.
Hydroxyphenyl Substitution: The hydroxyphenyl group is incorporated through substitution reactions, typically involving phenolic compounds.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
1-Acetyl-7-bromo-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy derivative.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.
Applications De Recherche Scientifique
1-Acetyl-7-bromo-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-acetyl-7-bromo-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: It interacts with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways: The compound can influence signaling pathways, such as the MAPK and NF-κB pathways, which are involved in cell proliferation, inflammation, and apoptosis.
Comparaison Avec Des Composés Similaires
1-Acetyl-7-bromo-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one can be compared with other similar compounds, such as:
1-Acetyl-7-chloro-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one: Similar structure but with a chloro group instead of a bromo group.
1-Acetyl-7-fluoro-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one: Similar structure but with a fluoro group instead of a bromo group.
1-Acetyl-7-iodo-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one: Similar structure but with an iodo group instead of a bromo group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C16H12BrNO4 |
|---|---|
Poids moléculaire |
362.17 g/mol |
Nom IUPAC |
1-acetyl-7-bromo-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H12BrNO4/c1-9(19)18-13-8-10(17)6-7-11(13)16(21)22-15(18)12-4-2-3-5-14(12)20/h2-8,15,20H,1H3 |
Clé InChI |
FXONRDGLKCMFNH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(OC(=O)C2=C1C=C(C=C2)Br)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
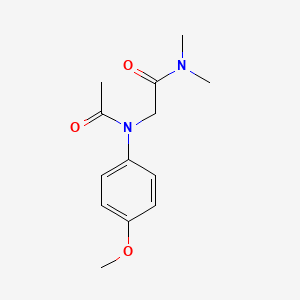
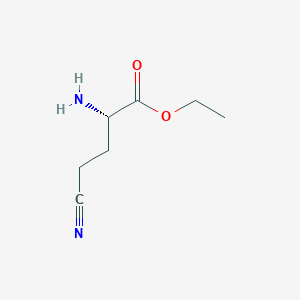
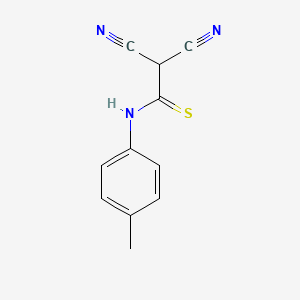

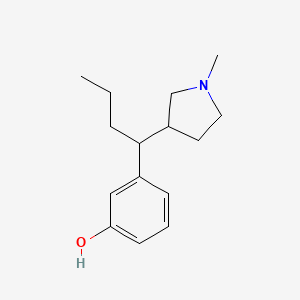
![2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B13792373.png)
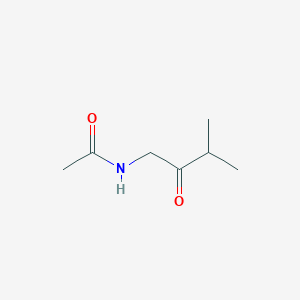
![Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13792385.png)
